N-Nitrosomorpholine-d4
Overview
Description
N-Nitrosomorpholine-d4 is a deuterated analog of N-nitrosomorpholine. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 3 and 5 positions of the morpholine ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their chemical and biological properties. This compound is less carcinogenic and mutagenic compared to its non-deuterated counterpart .
Mechanism of Action
Target of Action
The primary target of 3,3,5,5-Tetradeutero-N-nitrosomorpholine is the liver microsomes . These are a type of endoplasmic reticulum found in the liver cells and play a crucial role in the metabolism of many compounds.
Mode of Action
3,3,5,5-Tetradeutero-N-nitrosomorpholine interacts with its target through a process known as α-Hydroxylation . This process involves the addition of a hydroxyl group (OH) to the α-position of the compound, which is facilitated by the liver microsomes .
Biochemical Pathways
The α-Hydroxylation of 3,3,5,5-Tetradeutero-N-nitrosomorpholine leads to the production of (2-hydroxyethoxy)acetaldehyde . This compound is then further metabolized to (2-hydroxyethoxy)acetic acid . Other metabolites identified include N-nitroso (2-hydroxyethyl)glycine from β-hydroxylation, N-nitrosodiethanolamine, and unchanged N-nitrosomorpholine .
Pharmacokinetics
The pharmacokinetics of 3,3,5,5-Tetradeutero-N-nitrosomorpholine involves its metabolism in the liver, followed by excretion in the urine . The metabolites identified in the urine include (2-hydroxyethoxy)acetic acid, N-nitroso (2-hydroxyethyl)glycine, N-nitrosodiethanolamine, and unchanged N-nitrosomorpholine .
Result of Action
The α-Hydroxylation of 3,3,5,5-Tetradeutero-N-nitrosomorpholine is believed to be the mechanism of activation of the compound . It is noted that 3,3,5,5-tetradeutero-n-nitrosomorpholine is less carcinogenic and less mutagenic than its non-deuterated counterpart, n-nitrosomorpholine .
Action Environment
The action of 3,3,5,5-Tetradeutero-N-nitrosomorpholine can be influenced by various environmental factors. For instance, deuterium substitution in the α-positions of N-nitrosomorpholine caused a decrease in the extent of α-hydroxylation . This indicates that the isotopic composition of the compound can affect its metabolic activation and subsequent action.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,3,5,5-Tetradeutero-N-nitrosomorpholine are primarily characterized by its interactions with various enzymes, proteins, and other biomolecules . The compound undergoes α-Hydroxylation (3- or 5-hydroxylation) by liver microsomes and a reduced nicotinamide adenine dinucleotide phosphate-generating system .
Cellular Effects
3,3,5,5-Tetradeutero-N-nitrosomorpholine has been found to have significant effects on various types of cells and cellular processes
Molecular Mechanism
The molecular mechanism of 3,3,5,5-Tetradeutero-N-nitrosomorpholine involves α-hydroxylation, which is believed to be the mechanism of activation of the compound . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3,3,5,5-Tetradeutero-N-nitrosomorpholine vary with different dosages in animal models
Metabolic Pathways
3,3,5,5-Tetradeutero-N-nitrosomorpholine is involved in various metabolic pathways
Preparation Methods
The synthesis of N-Nitrosomorpholine-d4 involves the deuteration of N-nitrosomorpholine. This can be achieved through the use of deuterated reagents and solvents. One common method involves the reaction of N-nitrosomorpholine with deuterated water (D2O) in the presence of a deuterium exchange catalyst. The reaction conditions typically include elevated temperatures and prolonged reaction times to ensure complete deuteration .
Chemical Reactions Analysis
N-Nitrosomorpholine-d4 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Nitrosomorpholine-d4 has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.
Biology: The compound is used in metabolic studies to understand the pathways and mechanisms of nitrosamine metabolism.
Medicine: Research on this compound helps in understanding the carcinogenic and mutagenic properties of nitrosamines, which are relevant to cancer research.
Comparison with Similar Compounds
N-Nitrosomorpholine-d4 is unique due to its deuterium substitution, which imparts different chemical and biological properties compared to its non-deuterated counterpart, N-nitrosomorpholine. Similar compounds include:
N-nitrosomorpholine: The non-deuterated analog, which is more carcinogenic and mutagenic.
N-nitrosodiethanolamine: Another nitrosamine with different metabolic pathways and biological effects.
N-nitroso (2-hydroxyethyl)glycine: A metabolite formed from the hydroxylation of N-nitrosomorpholine.
Properties
IUPAC Name |
3,3,5,5-tetradeuterio-4-nitrosomorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXDGKXYMTYWTB-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(COCC(N1N=O)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210583 | |
Record name | 3,3,5,5-Tetradeutero-N-nitrosomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61578-30-1 | |
Record name | 3,3,5,5-Tetradeutero-N-nitrosomorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061578301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3,5,5-Tetradeutero-N-nitrosomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrosomorpholine-d4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.